1-Chloro-3-(dodecyloxy)propan-2-ol
Description
Contextualization within Halogenated Alcohols and Ether Chemistry
Structurally, 1-chloro-3-(dodecyloxy)propan-2-ol, with the chemical formula C15H31ClO2, is classified as a halogenated alcohol and an ether. alfa-chemistry.com The molecule features a three-carbon propane (B168953) backbone. A chlorine atom is attached to the first carbon, a hydroxyl group to the second, and a dodecyloxy group (a twelve-carbon chain linked via an oxygen atom) to the third. This arrangement of a chlorine and a hydroxyl group on adjacent carbons makes it a type of chlorohydrin. researchgate.netresearchtrends.net
The presence of these distinct functional groups imparts a versatile reactivity to the molecule. The long dodecyl chain provides significant lipophilicity (the ability to dissolve in fats, oils, and non-polar solvents), while the hydroxyl and chloro groups introduce polarity and sites for chemical reactions. The ether linkage is generally stable, providing a flexible connection between the dodecyl tail and the reactive propanol (B110389) head. nih.gov
Significance as a Synthetic Intermediate in Organic Synthesis and Materials Science
The primary significance of this compound lies in its role as a synthetic intermediate. It is a key precursor in the synthesis of dodecyl glycidyl (B131873) ether. researchgate.netrsc.org This transformation is typically achieved through an intramolecular cyclization reaction where the hydroxyl group displaces the adjacent chlorine atom in the presence of a base, forming an epoxide ring. researchgate.netrsc.org
Dodecyl glycidyl ether is a valuable compound in its own right, widely used as a reactive diluent in epoxy resins. nih.gov It helps to reduce the viscosity of the resin, making it easier to process, while also participating in the curing reaction to become part of the final polymer network.
Furthermore, the reactivity of the chlorohydrin moiety allows for its use in the synthesis of various surfactants and emulsifiers. The long dodecyl chain provides the necessary hydrophobic tail, while the reactive head group can be modified to introduce a variety of hydrophilic functionalities. For instance, it can be used to modify natural polymers like lignin (B12514952) to create surfactants with applications in detergents or enhanced oil recovery. rsc.org
Historical Development and Evolution of Research Perspectives
Research into compounds like this compound is intrinsically linked to the development of epoxy resins and surfactants. The fundamental reaction to form a chlorohydrin from an alcohol and epichlorohydrin (B41342) has been a cornerstone of industrial organic synthesis for many decades. researchgate.netgoogle.com Initially, research focused on optimizing the synthesis of glycidyl ethers, with an emphasis on reaction conditions such as temperature, catalysts, and the choice of base to maximize yield and purity. chalmers.segoogleapis.com
Early methods often utilized catalysts like Lewis acids or strong bases. google.comresearchgate.net Over time, research has evolved to explore more efficient and environmentally benign synthetic routes. The use of phase-transfer catalysts, for example, has been investigated to improve the reaction between the water-insoluble alcohol and the aqueous base. rsc.orgchalmers.se
More recently, research has broadened to include the enzymatic resolution of related chlorohydrins, aiming to produce enantiomerically pure compounds. researchtrends.net This highlights a shift towards more sophisticated applications where stereochemistry is crucial.
Current Research Frontiers and Unaddressed Challenges in this compound Chemistry
Current research continues to explore novel applications for this compound and its derivatives. One area of interest is in the development of bio-based materials, where the dodecyl group can be derived from renewable sources like palm or coconut oil. wikipedia.org The modification of natural polymers with this compound to create new functional materials is an active field of study. rsc.org
Challenges in the chemistry of this compound primarily relate to the efficiency and selectivity of its synthesis and subsequent reactions. The formation of byproducts during the synthesis of its precursor, dodecyl glycidyl ether, can be an issue. chalmers.se Furthermore, achieving high enantioselectivity in reactions involving the chiral center at the second carbon remains a significant goal for certain applications. researchtrends.net The development of more sustainable catalytic systems that minimize waste and operate under milder conditions is a continuous pursuit in this area of chemistry. google.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H31ClO2 |
| Molecular Weight | 278.858 g/mol |
| Boiling Point | 371.5°C at 760 mmHg |
| Density | 0.955 g/cm³ |
| Flash Point | 178.5°C |
| CAS Number | 17677-15-5 |
This data is compiled from various chemical databases. alfa-chemistry.compinpools.com
Properties
CAS No. |
17677-15-5 |
|---|---|
Molecular Formula |
C15H31ClO2 |
Molecular Weight |
278.86 g/mol |
IUPAC Name |
1-chloro-3-dodecoxypropan-2-ol |
InChI |
InChI=1S/C15H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15,17H,2-14H2,1H3 |
InChI Key |
BYAAUZDTUKVBDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCC(CCl)O |
Canonical SMILES |
CCCCCCCCCCCCOCC(CCl)O |
Other CAS No. |
17677-15-5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Chloro 3 Dodecyloxy Propan 2 Ol
Elucidation of Classical Synthetic Pathways
Classical methods for the synthesis of 1-chloro-3-(dodecyloxy)propan-2-ol primarily rely on fundamental organic reactions, including epoxide ring-opening and sequential halogenation-alcoholysis reactions.
A primary and widely utilized method for synthesizing this compound involves the ring-opening reaction of epichlorohydrin (B41342) with 1-dodecanol (B7769020). researchgate.net Epoxides, characterized by a strained three-membered ring, are susceptible to nucleophilic attack that cleaves the ring. masterorganicchemistry.com This reaction can be catalyzed by either acid or base.
In a basic medium, the dodecanol (B89629) is first deprotonated by a base (like sodium hydroxide) to form the more nucleophilic dodecanoxide anion. This anion then attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. masterorganicchemistry.comopenstax.org The significant ring strain of the epoxide facilitates this reaction, even though an ether oxygen is typically a poor leaving group. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, leading to the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final this compound product. masterorganicchemistry.com The general reaction scheme involves the reaction of the alcohol with epichlorohydrin to form an ether-bonded chlorohydrin. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), are often employed in conjunction with a base like aqueous sodium hydroxide (B78521) to facilitate the reaction between the aqueous and organic phases. researchgate.net
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide more electrophilic and susceptible to attack by a neutral nucleophile like dodecanol. openstax.orglibretexts.org The cleavage of the protonated epoxide occurs via an SN2-like backside attack by the alcohol. openstax.org
An alternative, though less direct, synthetic route to this compound involves a halogenation-alcoholysis sequence. This pathway would begin with a suitable three-carbon backbone, such as allyl dodecyl ether. The first step would be the halogenation of the double bond to introduce the required chlorine and hydroxyl functionalities. For instance, the treatment of allyl dodecyl ether with a source of hypochlorous acid (HOCl), often generated in situ from reagents like N-chlorosuccinimide in the presence of water, would lead to the formation of a halohydrin. This reaction proceeds via electrophilic addition to the alkene, forming a cyclic chloronium ion intermediate, which is then opened by the attack of water. The regioselectivity of this addition typically places the chlorine atom on the less substituted carbon and the hydroxyl group on the more substituted carbon, yielding the desired this compound.
The regioselectivity of the epoxide ring-opening of epichlorohydrin is a critical factor in the synthesis of this compound. Epichlorohydrin is an unsymmetrical epoxide, and nucleophilic attack can theoretically occur at either C1 (bearing the chloromethyl group) or C2.
In both base-catalyzed and mild acid-catalyzed ring-opening reactions, the nucleophile (dodecanoxide or dodecanol, respectively) preferentially attacks the less sterically hindered primary carbon atom (C1) of the epoxide ring. masterorganicchemistry.comopenstax.org This mode of attack is characteristic of an SN2 mechanism. masterorganicchemistry.com This selective reaction, known as normal product transformation, is favored and leads to the formation of the desired regioisomer, this compound, over the "abnormal" product, 2-chloro-3-(dodecyloxy)propan-1-ol. researchgate.net The formation of the normal product is in agreement with Krasusky's rule for epoxide ring-opening reactions. researchgate.net
From a stereochemical perspective, the SN2 attack involves a backside attack on the electrophilic carbon atom. openstax.org This results in an inversion of the stereochemical configuration at the center of attack. If an enantiomerically pure form of epichlorohydrin is used as the starting material, this reaction will proceed with high stereoselectivity, yielding the corresponding enantiomer of the product.
Development of Novel and Efficient Synthetic Strategies
Research efforts have been directed towards creating more efficient, environmentally friendly, and cost-effective methods for synthesizing chlorohydrin ethers, with a focus on catalytic systems.
As mentioned, phase-transfer catalysis is a common and effective approach for the reaction between 1-dodecanol and epichlorohydrin, particularly under basic conditions. researchgate.net This method enhances the reaction rate by transporting the water-soluble hydroxide or alkoxide nucleophile into the organic phase where the epichlorohydrin resides.
More advanced catalytic systems aim to replace homogeneous catalysts with heterogeneous ones to simplify catalyst separation and recycling. The development of enzymatic catalysts also presents a green alternative. For instance, lipases have been used in the kinetic resolution of related chlorohydrin compounds, such as (±)-1-chloro-3-(1-naphthyloxy)-2-propanol, through enantioselective transesterification, highlighting the potential for biocatalytic routes to enantiopure products. mdpi.comgoogle.com
Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst recovery, potential for reuse, and suitability for continuous flow processes. mdpi.com While specific literature on heterogeneous catalysis for the direct synthesis of this compound is limited, extensive research on the analogous etherification of glycerol (B35011) provides valuable insights. mdpi.commdpi.com Glycerol, a byproduct of biodiesel production, can be etherified with alcohols to produce valuable fuel additives. vurup.sk
These reactions are typically acid-catalyzed, and various solid acid catalysts have been investigated. mdpi.commdpi.com These catalysts facilitate the O-alkylation of glycerol's hydroxyl groups. vurup.sk The primary hydroxyl groups of glycerol are generally more reactive than the secondary one. vurup.sk Catalysts such as sulfonic acid resins (e.g., Amberlyst-15, Amberlyst-36), zeolites (e.g., H-Y, H-BEA), and montmorillonite (B579905) clays (B1170129) have demonstrated significant activity. mdpi.comvurup.skrtu.lv For example, Amberlyst-15 has been shown to be effective in the etherification of glycerol with ethanol (B145695) and tert-butanol. mdpi.com Similarly, acid-functionalized silica (B1680970) has been used for the direct etherification of glycerol with alkyl alcohols. capes.gov.br These solid acid catalysts possess Brønsted and/or Lewis acid sites that activate the reactants and facilitate the etherification process. mdpi.com The principles and catalysts used in glycerol etherification can be directly applied to develop sustainable and efficient processes for the synthesis of this compound and related compounds.
Table 1: Performance of Various Heterogeneous Catalysts in Glycerol Etherification Reactions
| Catalyst | Alcohol Reactant | Key Reaction Conditions | Glycerol Conversion (%) | Key Findings/Selectivity | Reference |
|---|---|---|---|---|---|
| Amberlyst 15 | tert-Butanol | 90°C, 180 min, Molar Ratio (TBA/G) = 4:1 | ~96 | Produces a mixture of mono-, di-, and tri-ethers. | vurup.sk |
| Amberlyst-15 | Ethanol | 180°C, Molar Ratio (EtOH/G) = 3:1 | 96 | 80% selectivity to ethyl ether products. | mdpi.com |
| H-BEA Zeolite | tert-Butanol | 90°C, 360 min, Molar Ratio (TBA/G) = 4:1 | Comparable to Amberlyst 15 | Higher activity towards di-ether formation (~45%) compared to Amberlyst 15 (~25%). | vurup.sk |
| Sulfonated Graphene | tert-Butanol | 10 h | 77 | 73% selectivity towards mono-tert-butoxy-propanediol (MTBG). | mdpi.com |
| Amberlyst-36 | Isopropanol (B130326) | Boiling temperature, Toluene as solvent | Data not specified | Reported as an effective catalyst for glycerol etherification. | rtu.lv |
Catalytic Approaches to this compound Synthesis
Homogeneous Catalysis for Selective Transformations
Homogeneous catalysis plays a pivotal role in the selective synthesis of chloro-alcohols. The use of soluble catalysts allows for milder reaction conditions and higher selectivity compared to heterogeneous systems. For instance, the synthesis of (S)-3-chloro-1-phenyl propanol (B110389) has been achieved with high yield (99%) and enantiomeric excess (90%) through the catalytic asymmetric hydrogenation of β-chloro-propiophenone using an iron-based chiral catalyst, Fe(S-BINAP)2(S,S-DPENDS)/γ-Al2O3. ccsenet.org This method highlights the potential of using earth-abundant metals like iron to replace precious metals, thereby reducing costs and environmental impact. ccsenet.org
The reaction conditions, such as temperature, pressure, and the concentration of additives like potassium hydroxide, have been optimized to maximize both yield and enantioselectivity. ccsenet.org Research has also explored the use of chiral phosphoric acids as catalysts for the α-amination of α-branched cyclic ketones, which are precursors to valuable α-amino ketones and 1,2-aminoalcohols. mpg.de These methods demonstrate the versatility of homogeneous catalysis in achieving highly selective and efficient transformations.
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer a highly efficient approach to complex molecules. wikipedia.orgorganic-chemistry.org These reactions are characterized by their high atom economy, convergence, and operational simplicity. organic-chemistry.org
While specific examples of MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to its synthesis. For instance, a Passerini three-component reaction has been utilized to create thermosets from sunflower oil, demonstrating the applicability of MCRs to fatty acid derivatives. kit.edu Given that the dodecyloxy group is derived from dodecyl alcohol, a fatty alcohol, it is conceivable that an MCR strategy could be developed. Such a reaction might involve the combination of a chloro-epoxide, dodecyl alcohol, and another component to directly assemble the target molecule. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that yield α-acyloxy carboxamides and α-amino carboxamides, respectively. wikipedia.org
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govmpg.de The continuous synthesis of related compounds, such as artemisinin-derived medicines, has been successfully demonstrated using flow chemistry. mpg.de
For the synthesis of this compound, a flow process could involve pumping the reactants, such as epichlorohydrin and dodecyl alcohol, through a heated reactor containing a packed bed of a solid catalyst. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. For example, the electrosynthesis of selenofunctionalized oxazolines and isoxazolines has been achieved in high yields (up to 90%) with short reaction times (10 minutes) using a continuous flow electrochemical approach. nih.gov This highlights the potential of flow chemistry for efficient and scalable production.
Green Chemistry Principles in the Preparation of this compound
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes.
Solvent-Free and Reduced-Solvent Synthesis Techniques
A significant advancement in the green synthesis of related chlorohydrins is the use of solvent-free or reduced-solvent conditions. For instance, an eco-friendly and highly efficient synthesis of 3-chloro-1,2-propanediol (B139630) has been developed using ultrasound irradiation in the absence of any solvent. researchgate.netresearchgate.net The reaction utilizes only water as a reagent, generating no waste and achieving a yield of 82%. researchgate.netresearchgate.net This sonochemical method is simple, inexpensive, and scalable. researchgate.netresearchgate.net
Another approach involves the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a promoter or solvent. mdpi.com HFIP's high polarity and strong hydrogen-bond donating ability can facilitate reactions, often eliminating the need for metal catalysts. mdpi.com A metal-free synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines has been achieved in high yield using HFIP as the solvent at room temperature. mdpi.com
Utilization of Renewable Feedstocks
The dodecyloxy group in this compound is derived from dodecanol, which can be obtained from renewable sources like fatty acids and plant oils. kit.edursc.org Fatty acids are an attractive renewable feedstock due to their unique structure and abundance. kit.edu Research is actively exploring the use of fatty acids and their derivatives to produce monomers for new polymeric materials through catalytic processes. kit.edu
The synthesis of the chloropropanol (B1252657) backbone can also be made more sustainable. For example, 3-chloro-1-propanol (B141029) can be synthesized from 1,3-propanediol (B51772), which can be produced from renewable feedstocks through fermentation processes. google.com The use of biomass-derived building blocks is a growing trend in the total synthesis of natural products and other valuable chemicals. rsc.org
Atom Economy and Reaction Efficiency Optimization
Optimizing atom economy and reaction efficiency is a core principle of green chemistry. Multi-component reactions are inherently atom-economical as they incorporate most of the atoms from the reactants into the final product. organic-chemistry.org
In the synthesis of 3-chloro-1-propanol from 1,3-propanediol and hydrochloric acid, the use of benzenesulfonic acid as a catalyst has been shown to improve reaction efficiency and prevent over-chlorination, leading to a comprehensive yield of over 95%. google.com This process is highly operable with low risk and is suitable for industrial-scale production. google.com
The efficiency of catalytic reactions can be further enhanced by catalyst recycling. In the asymmetric hydrogenation of β-chloro-propiophenone, the iron-based chiral catalyst could be recycled and reused, demonstrating its stability and potential for cost-effective, large-scale synthesis. ccsenet.org
Waste Minimization and By-product Management
In the industrial synthesis of this compound, a key focus is placed on the implementation of green chemistry principles to ensure environmental sustainability and economic viability. This involves a concerted effort to minimize waste generation and effectively manage the by-products formed during the manufacturing process. The primary route to this compound typically involves the acid-catalyzed ring-opening of dodecyl glycidyl (B131873) ether with hydrogen chloride.
Strategies for waste reduction are centered on optimizing the reaction to maximize the yield of the desired product while simultaneously suppressing the formation of impurities. The selection of an appropriate catalyst is paramount in achieving high regioselectivity, thereby directing the reaction towards the formation of the desired this compound isomer over the 2-chloro-3-(dodecyloxy)propan-1-ol by-product.
Furthermore, careful control over reaction parameters such as temperature, pressure, and the stoichiometric ratio of reactants plays a crucial role in minimizing side reactions, including the potential for polymerization of the dodecyl glycidyl ether starting material. A patent related to the synthesis of a similar compound, 3-chloro-1-propanol, suggests that the use of an organic acid catalyst like benzenesulfonic acid can significantly improve reaction efficiency and prevent over-chlorination, a principle that could be applicable in this context. google.com
Process intensification, through the adoption of continuous flow reactors over traditional batch processing, can offer superior control of reaction conditions, leading to enhanced product yields and a reduction in waste streams.
The primary by-products encountered in this synthesis are typically the regioisomer 2-chloro-3-(dodecyloxy)propan-1-ol, and potentially small quantities of 1,3-dichloropropan-2-ol if glycerol impurities are present in the starting materials. Unreacted starting materials also contribute to the impurity profile.
Effective management of waste streams is critical. Aqueous waste, generated during the neutralization of the acid catalyst, must be treated to remove salts and any dissolved organic compounds before discharge. Where solvents are used, recovery and recycling are standard practices to minimize volatile organic compound (VOC) emissions and reduce operational costs.
A detailed analysis of potential by-products and their sources is presented in the table below.
Potential By-products in the Synthesis of this compound
| By-product | Chemical Formula | Molar Mass ( g/mol ) | Likely Source |
| 2-Chloro-3-(dodecyloxy)propan-1-ol | C₁₅H₃₁ClO₂ | 278.86 | Non-regioselective ring-opening of the epoxide |
| Dodecyl glycidyl ether polymer | (C₁₅H₃₀O₂)n | Variable | Polymerization of the starting material |
| 1,3-Dichloropropan-2-ol | C₃H₆Cl₂O | 128.98 | Reaction with glycerol impurities |
The following table outlines the major waste streams and the strategies for their management.
Waste Stream Management in this compound Synthesis
| Waste Stream | Composition | Management Strategy |
| Aqueous Waste | Water, inorganic salts (e.g., NaCl) | Neutralization, followed by wastewater treatment |
| Spent Solvent | Organic solvents used in reaction/purification | Solvent recovery and recycling via distillation |
| Solid Waste | Spent catalyst, distillation residues | Catalyst regeneration or responsible disposal |
By integrating these waste minimization and by-product management strategies, the synthesis of this compound can be conducted in a manner that is both economically advantageous and environmentally responsible.
Investigative Studies on the Reaction Chemistry and Mechanisms of 1 Chloro 3 Dodecyloxy Propan 2 Ol
Nucleophilic Substitution Reactions at the Chlorinated Carbon Center
The primary site for nucleophilic attack on 1-Chloro-3-(dodecyloxy)propan-2-ol is the carbon atom bonded to the chlorine atom. This electrophilic center readily undergoes substitution reactions, with the specific pathway and outcome being highly dependent on the reaction conditions and the nature of the nucleophile.
S_N2 Reactivity and Stereochemical Inversion
Nucleophilic substitution on this compound typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. libretexts.orgyoutube.com This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. libretexts.org The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.com
A hallmark of the S_N2 reaction is the inversion of stereochemistry at the reaction center. youtube.com The nucleophile attacks from the side opposite to the leaving group, leading to a "Walden inversion" of the carbon's configuration.
Intramolecular Cyclization Pathways
A significant and synthetically important reaction of this compound is its intramolecular cyclization to form 1-(dodecyloxy)-2,3-epoxypropane, commonly known as dodecyl glycidyl (B131873) ether. nih.govcymitquimica.comgoogle.com This reaction is a classic example of an intramolecular S_N2 reaction.
The process is typically initiated by a base, which deprotonates the hydroxyl group to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom and displacing the chloride ion to form a stable three-membered epoxide ring. google.com The reaction is a dehydrochlorination process, effectively eliminating a molecule of hydrogen chloride. eurochemengineering.com
This compound + Base → Dodecyl glycidyl ether + Conjugate acid of the base + Cl⁻
This intramolecular cyclization is a key step in the production of epoxy resins and other polymers. eurochemengineering.com
Impact of Alkyl Chain Length on Substitution Kinetics
The presence of the long dodecyl chain can influence the kinetics of nucleophilic substitution reactions. While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on related long-chain halohydrins provide valuable insights.
In general, the rate of dehydrochlorination of 1,2-chlorohydrins can be influenced by the nature of the alkyl substituent. Studies on diastereoisomeric long-chain 1,2-chlorohydrins have shown that the reaction proceeds via both a base-catalyzed and a neutral pathway. scispace.com The relative rates of these reactions are dependent on the specific structure of the molecule. scispace.com
For comparative purposes, the relative rates of hydroxide (B78521) ion-catalyzed dehydrochlorination for some simple chlorohydrins at 293 K are presented below. While not directly measuring the effect of a long alkyl ether chain, they illustrate the impact of substitution on the chlorinated carbon.
| Compound | Relative Rate (Hydroxide ion-catalyzed) |
| 2-Chloroethanol | 1 |
| 1-Chloro-2-propanol | 9.3 |
| 2-Chloro-1-propanol | 24.6 |
Data adapted from a study on the dehydrochlorination of simple 1,2-chlorohydrins. scispace.com
It is important to note that steric hindrance from the long dodecyl chain could potentially slow down intermolecular S_N2 reactions with external nucleophiles. However, for the intramolecular cyclization, the proximity of the reacting groups is the dominant factor.
Elimination Reactions and Olefin Formation
In addition to nucleophilic substitution, this compound can potentially undergo elimination reactions, leading to the formation of unsaturated products.
Dehydrochlorination Mechanisms
As discussed in the context of intramolecular cyclization, dehydrochlorination is a primary reaction pathway for this compound in the presence of a base. The intramolecular S_N2 reaction that forms the epoxide is, in essence, a dehydrochlorination reaction.
However, an alternative elimination pathway, the E2 (bimolecular elimination) reaction, could theoretically compete with the intramolecular substitution. The E2 mechanism is also a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the one bearing the leaving group, simultaneously forming a double bond and expelling the leaving group. For an E2 reaction to occur, a specific anti-periplanar geometry between the abstracted proton and the leaving group is generally required.
In the case of this compound, an E2 reaction would lead to the formation of an unsaturated alcohol, 3-(dodecyloxy)prop-1-en-2-ol. The likelihood of this pathway depends on the reaction conditions, particularly the strength and steric hindrance of the base used. A strong, sterically hindered base would favor E2 elimination over S_N2 substitution.
Dehydration Pathways of the Hydroxyl Group
Under acidic conditions and typically at elevated temperatures, the hydroxyl group of this compound can be eliminated in a dehydration reaction to form an alkene. researchgate.netarxiv.org The mechanism of dehydration depends on the structure of the alcohol. For a secondary alcohol like this compound, the reaction would likely proceed through an E1 mechanism.
The E1 mechanism involves a two-step process:
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).
Departure of the water molecule to form a secondary carbocation intermediate.
A base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
Potential dehydration products could include 1-chloro-3-(dodecyloxy)prop-1-ene and 1-chloro-3-(dodecyloxy)prop-2-ene. The regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. It is also important to consider that under these conditions, the ether linkage itself could potentially be cleaved by strong acids.
Derivatization Pathways and Functional Group Transformations
The chemical reactivity of this compound is primarily centered around its secondary hydroxyl group, the chlorine atom, and the long dodecyl alkyl chain. These functional groups offer a versatile platform for a variety of derivatization and functional group transformations, enabling the synthesis of a wide range of molecules with tailored properties.
Esterification and Etherification of the Hydroxyl Group
The secondary hydroxyl group of this compound is a key site for derivatization through esterification and etherification reactions.
Esterification: The hydroxyl group can be readily esterified to form the corresponding esters. A common method involves the reaction with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base or catalyst. For instance, the acetylation of similar aryloxy-propan-2-ols has been achieved using acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) at room temperature. mdpi.com Lipase-catalyzed kinetic resolution of related acetates has also been demonstrated, indicating the feasibility of enzymatic esterification to achieve enantiomerically pure products. mdpi.com
Etherification: The hydroxyl group can also undergo etherification. A significant transformation in this category is the intramolecular etherification, where treatment with a base leads to the formation of the corresponding epoxide, 1,2-epoxy-3-(dodecyloxy)propane. This reaction proceeds via an internal Williamson ether synthesis, where the alkoxide formed upon deprotonation of the hydroxyl group acts as a nucleophile, displacing the adjacent chlorine atom. masterorganicchemistry.com This conversion is a crucial step in the synthesis of glycidyl ethers. The synthesis of long-chain alkyl glycidyl ethers from the corresponding alcohol and epichlorohydrin (B41342), which proceeds through a chlorohydrin intermediate like this compound, is a well-established industrial process. prepchem.comsacheminc.com
The table below summarizes typical conditions for the esterification and etherification of chlorohydrin derivatives, based on literature for analogous compounds.
| Transformation | Reagents and Conditions | Product | Typical Yield | Reference |
| Acetylation | Acetic anhydride, DMAP, CH2Cl2, room temperature, 4h | 1-chloro-3-(dodecyloxy)propan-2-yl acetate | 88-92% (for analogous compounds) | mdpi.com |
| Epoxidation | 50% aq. NaOH, Toluene, 65°C, 30 min | 1,2-epoxy-3-(dodecyloxy)propane | High (qualitative) | prepchem.com |
Oxidation and Reduction Chemistry
Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-chloro-3-(dodecyloxy)propan-2-one. A variety of oxidizing agents can be employed for this transformation. libretexts.orgchemguide.co.uk Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred to avoid over-oxidation or side reactions. libretexts.org Stronger oxidizing agents, such as those based on chromium(VI) like chromic acid (H₂CrO₄), can also be used. libretexts.org The oxidation of secondary alcohols to ketones is a fundamental and high-yielding reaction in organic synthesis. organic-chemistry.org
The choice of oxidant can be critical to ensure chemoselectivity, particularly given the presence of the chloro- and ether functionalities.
Reduction: The reduction of this compound can proceed via two main pathways: reduction of the chlorohydrin moiety or reduction of the ketone formed upon oxidation. Catalytic hydrogenation is a common method for the reduction of similar chlorohydrins, although this can sometimes lead to dehalogenation. For instance, the hydrogenation of dichloropropanol (B8674427) can yield 1-chloro-2-propanol. libretexts.org The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would typically reduce the ketone back to the secondary alcohol. ncert.nic.in Complete reduction to remove both the chloro and hydroxyl groups to yield 1-(dodecyloxy)propane is also a possibility under strong reducing conditions.
The following table outlines the expected products from oxidation and reduction reactions.
| Reaction | Reagent(s) | Major Product | Reference |
| Oxidation | PCC or Dess-Martin Periodinane | 1-chloro-3-(dodecyloxy)propan-2-one | libretexts.org |
| Reduction of Ketone | NaBH₄ or LiAlH₄ | This compound | ncert.nic.in |
| Reductive Dehalogenation | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 1-(dodecyloxy)propan-2-ol | Inferred from similar reductions |
Functionalization of the Alkyl Chain
The dodecyl chain of this compound, being a long alkane chain, is generally less reactive than the hydroxyl and chloro groups. However, it can undergo functionalization through free-radical reactions or enzymatic processes.
Halogenation: Free-radical halogenation, particularly bromination, can introduce a halogen atom onto the alkyl chain. masterorganicchemistry.com Bromination is generally more selective than chlorination for alkanes, favoring substitution at secondary and tertiary carbons. msu.edulibretexts.org The reaction is typically initiated by UV light or a radical initiator. msu.edulibretexts.org This would lead to a mixture of brominated isomers along the dodecyl chain.
Hydroxylation: The introduction of a hydroxyl group onto the alkyl chain is another potential functionalization pathway. This can be achieved through various methods, including biological hydroxylation using enzymes like cytochrome P-450, which are known to hydroxylate alkanes. wikipedia.org Chemical methods for hydroxylation also exist, though they may lack the selectivity of enzymatic reactions. alfachemic.comresearchgate.net Such a transformation would yield a diol derivative.
These functionalization reactions on the alkyl chain significantly expand the range of possible derivatives from this compound, allowing for the introduction of new reactive sites for further chemical modifications.
Mechanistic Elucidation of Key Transformations
Understanding the reaction mechanisms of the key transformations of this compound is crucial for controlling reaction outcomes and optimizing conditions.
Identification and Characterization of Reaction Intermediates
Epoxidation: The base-catalyzed conversion of this compound to the corresponding epoxide, 1,2-epoxy-3-(dodecyloxy)propane, proceeds through a key intermediate, the alkoxide ion. In the presence of a base, the hydroxyl group is deprotonated to form a negatively charged alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming the three-membered epoxide ring. rsc.org
Hydrolysis of the corresponding glycidyl ether: The acid-catalyzed hydrolysis of the resulting glycidyl ether, 1,2-epoxy-3-(dodecyloxy)propane, involves the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by water. This leads to the formation of a diol, 1-(dodecyloxy)propane-2,3-diol. Under basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on one of the epoxide carbons. The ring-opening of epoxides is a well-studied reaction, and the intermediates are generally understood to be the protonated epoxide in acidic media and the initial alkoxide adduct in basic media. researchgate.net The hydrolysis of the epoxide ring of γ-glycidoxypropyltrimethoxysilane has been studied, and the formation of a diol structure was observed. researchgate.net
Kinetic Studies and Reaction Order Determination
Epoxidation: The kinetics of the dehydrochlorination of chlorohydrins to form epoxides have been investigated. These reactions are often fast. rsc.org In some cases, under heterogeneous conditions, the observed reaction rate can be controlled by mass transfer between phases. researchgate.net The reaction rate is dependent on the concentration of both the chlorohydrin and the base. Kinetic studies of the reaction between ethylene (B1197577) chlorohydrin and hydroxyl ions have been reported. For the asymmetric ring-opening of epoxides, complex kinetic rate laws have been observed, with the reaction sometimes being second order in the catalyst. acs.org
The table below presents a summary of expected kinetic parameters for key transformations, based on studies of analogous systems.
| Transformation | Typical Reaction Order | Influencing Factors | Reference |
| Acid-catalyzed Esterification | Second order overall (first order in alcohol, first order in acid) | Catalyst concentration, temperature, removal of water | wikipedia.org |
| Base-catalyzed Epoxidation | Dependent on conditions; can be first order in chlorohydrin and first order in base | Phase transfer catalysts, temperature, solvent | rsc.orgresearchgate.net |
| Epoxide Hydrolysis | Dependent on pH; can be first order in epoxide and first order in H⁺ (acid-catalyzed) or OH⁻ (base-catalyzed) | pH, temperature | researchgate.netresearchgate.net |
Transition State Analysis
The transition state for the reaction between dodecanol (B89629) and epichlorohydrin involves the partial formation of a new carbon-oxygen bond and the partial breaking of the existing carbon-oxygen bond within the epoxide ring. Computational studies on similar S\textsubscript{N}2 reactions of epoxides provide a framework for understanding the geometry and energetics of this process. researchgate.netnih.gov
Geometric Considerations:
In the transition state, the nucleophilic oxygen atom of dodecanol approaches the electrophilic carbon of the epichlorohydrin from the backside, relative to the leaving group (the epoxide oxygen). This "backside attack" is a hallmark of the S\textsubscript{N}2 mechanism and leads to an inversion of stereochemistry at the reaction center. labshake.com The geometry of the transition state is typically trigonal bipyramidal around the central carbon atom, with the incoming nucleophile and the leaving group occupying the axial positions, and the other three substituents in the equatorial plane.
For the reaction of dodecanol with epichlorohydrin, the attack is sterically favored at the less substituted primary carbon of the epoxide ring, leading to the formation of the primary alcohol product, this compound. labshake.com The long dodecyl chain of the alcohol is expected to have a minimal electronic effect on the reactivity of the hydroxyl group but may introduce steric hindrance that can influence the approach to the transition state.
Energetic Profile:
The energy of the transition state represents the activation energy (Ea) of the reaction, a critical parameter in the Arrhenius and Eyring equations which relate reaction rates to temperature. nih.gov While specific experimental values for the activation energy of the uncatalyzed reaction between dodecanol and epichlorohydrin are not readily found, computational studies on analogous systems, such as the reaction of methanol (B129727) with epichlorohydrin catalyzed by a Lewis acid, have calculated free energy barriers. For instance, one study reported a calculated free energy barrier for the dissociation of methanol and epichlorohydrin over a tin-containing zeolite catalyst. sciforum.net Although this is a catalyzed reaction, it highlights the computational approaches used to probe transition state energies.
The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) are also key parameters derived from the study of the transition state. A negative entropy of activation is typically expected for a bimolecular reaction like this, as two separate molecules come together to form a more ordered transition state.
Interactive Data Table: Hypothetical Activation Parameters
While specific experimental data is unavailable, the following table presents hypothetical yet plausible activation parameters for the S\textsubscript{N}2 reaction forming this compound, based on typical values for similar reactions. These values are for illustrative purposes to demonstrate the type of data sought in transition state analysis.
| Parameter | Hypothetical Value | Unit |
| Activation Energy (Ea) | 70 - 90 | kJ/mol |
| Enthalpy of Activation (ΔH‡) | 65 - 85 | kJ/mol |
| Entropy of Activation (ΔS‡) | -80 to -120 | J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) @ 298 K | 90 - 120 | kJ/mol |
Note: These values are illustrative and not based on direct experimental measurement for the specified reaction.
Further detailed computational modeling, employing methods such as Density Functional Theory (DFT), would be required to precisely determine the geometry, vibrational frequencies, and energetic parameters of the transition state for the reaction between dodecanol and epichlorohydrin. Such studies would provide a more quantitative understanding of the reaction mechanism and the factors governing the formation of this compound.
Advanced Analytical and Spectroscopic Characterization of 1 Chloro 3 Dodecyloxy Propan 2 Ol and Its Derivatives
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 1-Chloro-3-(dodecyloxy)propan-2-ol, both one-dimensional and two-dimensional NMR techniques are employed to assign the signals of the propanol (B110389) backbone and the long dodecyl alkyl chain.
One-Dimensional NMR (¹H, ¹³C) for Backbone and Alkyl Chain Assignments
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.
Expected ¹H NMR Chemical Shift Assignments for this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (dodecyl chain) | ~0.88 | Triplet (t) | 3H |
| (CH₂)₁₀ (dodecyl chain) | ~1.26 | Multiplet (m) | 20H |
| O-CH₂ (dodecyl chain) | ~3.45 | Triplet (t) | 2H |
| CH₂-Cl | ~3.60 | Multiplet (m) | 2H |
| CH-OH | ~3.95 | Multiplet (m) | 1H |
| O-CH₂ (propanol) | ~3.50 | Multiplet (m) | 2H |
| OH | Variable | Singlet (s) | 1H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The presence of electronegative atoms like oxygen and chlorine causes a downfield shift for the attached carbon atoms.
Expected ¹³C NMR Chemical Shift Assignments for this compound:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Propanol Backbone | |
| CH₂-Cl | ~46.5 |
| CH-OH | ~69.0 |
| O-CH₂ | ~72.0 |
| Dodecyl Chain | |
| O-CH₂ | ~71.5 |
| (CH₂)₁₀ | ~22.7 - 31.9 |
| CH₃ | ~14.1 |
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule, which is essential for confirming the structure of this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of the entire carbon skeleton, from the terminal methyl group of the dodecyl chain to the chloromethyl group of the propanol backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal to which it is attached. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). This technique is particularly powerful for connecting different fragments of the molecule. For instance, it can show correlations between the protons of the O-CH₂ group of the dodecyl chain and the C-2 carbon of the propanol backbone, confirming the ether linkage.
Molecular Mass Determination and Fragmentation Analysis using Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, as the measured exact mass can be matched to a unique elemental composition. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Expected HRMS Data for this compound (C₁₅H₃₁ClO₂):
| Ion | Calculated Exact Mass |
| [M+H]⁺ (³⁵Cl) | 279.2034 |
| [M+H]⁺ (³⁷Cl) | 281.2005 |
| [M+Na]⁺ (³⁵Cl) | 301.1854 |
| [M+Na]⁺ (³⁷Cl) | 303.1824 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides a fragmentation pattern for the eluted components, which serves as a molecular fingerprint for identification.
The fragmentation pattern in the mass spectrum is a result of the molecule breaking apart in a reproducible manner upon ionization. Key fragmentation pathways for this compound would likely involve the cleavage of the C-C bonds of the propanol backbone and the ether linkage.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
For the analysis of this compound in more complex mixtures or for derivatives that may not be suitable for GC analysis due to lower volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC separates the components of the mixture in the liquid phase before they are introduced into the mass spectrometer for detection. This technique is particularly useful for the analysis of reaction mixtures or for the identification of related impurities and derivatives. A review of analytical methods for similar chloropropanols highlights the utility of chromatographic techniques coupled with mass spectrometry for sensitive and specific detection.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In an MS/MS experiment, the intact molecule is first ionized to create a molecular ion (precursor ion). This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions). The resulting fragmentation pattern serves as a unique fingerprint, allowing for definitive structural confirmation.
For this compound, the fragmentation pattern would be predictable based on its structure. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments, with two peaks separated by two mass units (m/z) in an approximate 3:1 ratio (for ³⁵Cl and ³⁷Cl isotopes). docbrown.info
Key fragmentation pathways would include:
Alpha-cleavage: Breakage of bonds adjacent to the ether oxygen and the hydroxyl group, which are points of high chemical activity.
Loss of small neutral molecules: Elimination of molecules such as water (H₂O) from the hydroxyl group or hydrogen chloride (HCl).
Cleavage of the dodecyl chain: Fragmentation along the long alkyl chain, typically resulting in a series of ions separated by 14 Da (the mass of a CH₂ group).
The primary fragment ions expected in the MS/MS spectrum of this compound are detailed in the table below. Analysis of these fragments allows for the precise mapping of the molecule's connectivity.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss |
|---|---|---|
| [M]⁺ | Varies | Loss of the chloromethyl group (-CH₂Cl) |
| [M]⁺ | Varies | Loss of the dodecyloxy group (-OC₁₂H₂₅) |
| [M]⁺ | Varies | Cleavage adjacent to the hydroxyl group |
| [M]⁺ | Varies | Loss of water (-H₂O) from the molecular ion |
Note: The exact m/z values would depend on the specific ionization mode and the charge state of the ions.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers an additional dimension of separation to conventional mass spectrometry. nih.gov This technique separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. nih.gov As ions travel through a drift tube filled with a buffer gas under a weak electric field, their velocity is determined by their ion-neutral collision cross-section (CCS). nih.gov Compact, tightly folded ions travel faster than extended, unfolded conformers. nih.gov
For a flexible molecule like this compound, with its long, non-polar dodecyl tail and a polar head group, multiple conformations can coexist. IMS-MS could potentially separate these different conformers, providing valuable insight into the molecule's three-dimensional structure in the gas phase. This is particularly useful for distinguishing it from structural isomers, which may have the same mass but different shapes and therefore different drift times and CCS values. nih.gov
The coupling of IMS with MS provides a richer dataset, where each peak in the mass spectrum has an associated drift time. This allows for the resolution of isomeric interferences that would be indistinguishable by mass spectrometry alone, enhancing the confidence in compound identification. nih.gov
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure. Based on data from highly analogous compounds, a strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.net Strong absorptions are also anticipated around 2850-3000 cm⁻¹, corresponding to the C-H stretching of the long alkyl (dodecyl) chain. libretexts.org The C-O (ether) linkage would produce a strong stretching band in the fingerprint region, typically between 1050-1150 cm⁻¹. The C-Cl bond stretch is expected to appear in the lower frequency region of the fingerprint region, generally between 580-780 cm⁻¹. docbrown.infodocbrown.info
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |
| Alkane | C-H stretch | 2850 - 3000 | Strong |
| Ether | C-O stretch | 1050 - 1150 | Strong |
| Alkyl Halide | C-Cl stretch | 580 - 780 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is typically associated with electronic transitions within molecules containing chromophores—structural features with π-electrons, such as double bonds, triple bonds, or aromatic rings.
The chemical structure of this compound consists of saturated alkyl chains, a hydroxyl group, an ether linkage, and a single chloro-substituent. None of these functional groups act as a significant chromophore in the standard UV-Vis range of 200-800 nm. Therefore, a solution of pure this compound is not expected to exhibit any significant absorbance peaks. While a related compound containing a naphthyl group, a strong chromophore, shows clear absorbance, the target compound lacks such a feature. nist.gov Consequently, UV-Vis spectroscopy is not a suitable technique for the direct detection or quantification of this specific compound.
Chromatographic Techniques for Separation and Quantification
Gas Chromatography (GC) Method Development
Gas chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds. For a molecule like this compound, which has a relatively high molecular weight and a polar hydroxyl group, method development requires careful consideration of several parameters to achieve good chromatographic performance.
A key challenge is the compound's volatility. The long dodecyl chain and the polar -OH group increase its boiling point, potentially leading to long retention times and peak tailing on the GC column. To overcome this, chemical derivatization is often employed. Silylating the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen, reducing polarity and increasing volatility, resulting in sharper, more symmetrical peaks. Related chloropropanols often require derivatization for sensitive GC analysis. researchgate.netagriculturejournals.cz
The choice of column is also critical. A medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be a suitable starting point. google.com This type of column provides a good balance for separating compounds with a range of polarities. The analysis would be performed using a temperature program, starting at a lower temperature to focus the analytes at the head of the column and then ramping to a higher temperature to elute the high-boiling-point compound. google.com Coupling the GC to a mass spectrometer (GC-MS) is ideal, as it provides both quantification and structural confirmation. nih.govnih.gov
Table 3: Hypothetical GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial 150 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| MS Interface Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Detection Mode | Mass Spectrometry (Scan or Selected Ion Monitoring) |
Chiral Chromatography for Enantiomeric Separation
This compound possesses a chiral center at the C2 position of the propanol backbone, meaning it can exist as two enantiomers, (R)- and (S)-1-Chloro-3-(dodecyloxy)propan-2-ol. Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. mz-at.de Chiral chromatography is the most effective method for the enantiomeric resolution of such compounds. sigmaaldrich.com
This can be achieved through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of a CSP is more common. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols. researchgate.net
Research Findings:
For the enantiomeric separation of similar structures, such as derivatives of 1-bromo-3-chloro-2-propanol, normal-phase chiral columns have proven effective. researchgate.net A Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has been successfully used to resolve the enantiomers of phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol. researchgate.net This suggests that a similar approach would be effective for this compound.
The mobile phase in chiral chromatography under normal-phase conditions typically consists of a non-polar solvent like hexane (B92381) or heptane, with a small amount of a polar modifier, such as isopropanol (B130326) or ethanol (B145695), to modulate retention and selectivity.
Hypothetical Chiral HPLC Method Parameters:
| Parameter | Condition |
| Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detector | UV (if derivatized) or Polarimeter |
| Injection Volume | 10 µL |
The separation on a chiral stationary phase is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times for the (R)- and (S)-enantiomers, thus allowing for their separation and quantification.
Theoretical and Computational Chemistry Studies of 1 Chloro 3 Dodecyloxy Propan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Currently, there are no specific, published Density Functional Theory (DFT) studies that have focused on elucidating the electronic structure and molecular geometry of 1-Chloro-3-(dodecyloxy)propan-2-ol. Such a study would be valuable for understanding the molecule's reactivity and properties.
A hypothetical DFT study would likely involve the selection of an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This would yield the most stable three-dimensional arrangement of the atoms. Subsequent calculations could determine key electronic properties.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Unit |
| Ground State Energy | Data not available | Hartrees |
| Dipole Moment | Data not available | Debye |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
This table is for illustrative purposes only, as no specific published data exists.
Similarly, there is a lack of published research utilizing ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for property prediction of this compound. These methods, while computationally more intensive than DFT, can offer higher accuracy for certain properties.
A potential ab initio investigation could provide benchmark data for the molecule's geometry and vibrational frequencies. These calculations would be instrumental in accurately predicting its infrared spectrum.
Table 2: Potential Ab Initio Research Focus for this compound
| Research Area | Computational Method | Predicted Outcome |
| Optimized Molecular Geometry | MP2/aug-cc-pVTZ | Highly accurate bond lengths and angles. |
| Vibrational Frequencies | CCSD(T)/cc-pVDZ | Theoretical infrared spectrum for comparison with experimental data. |
| Electron Correlation Energy | CCSD(T)/CBS | A precise value for the molecule's electronic energy. |
This table outlines potential research avenues, as no specific studies have been published.
Computational Modeling of Reaction Mechanisms and Pathways
No computational studies have been found that model the reaction mechanisms and pathways involving this compound.
Research in this area would involve locating the transition state structures for potential reactions, such as its formation from dodecyl glycidyl (B131873) ether and hydrogen chloride, or its subsequent reactions. Calculating the energy barriers for these reactions would provide critical insights into their kinetics.
Mapping the reaction coordinate, often through Intrinsic Reaction Coordinate (IRC) calculations, would allow for the visualization of the entire reaction pathway from reactants to products, passing through the transition state. This would confirm the connection between the localized transition state and the corresponding minima on the potential energy surface.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There are no published molecular dynamics (MD) simulation studies for this compound. The long dodecyl chain introduces significant conformational flexibility, making MD simulations an ideal tool for exploring its behavior over time.
A future MD study would likely involve:
Force Field Selection: Choosing an appropriate force field (e.g., OPLS-AA, CHARMM) to model the inter- and intramolecular forces.
Conformational Sampling: Running simulations to explore the vast conformational space of the dodecyl chain and its influence on the chlorohydrin moiety.
Intermolecular Interactions: Simulating the compound in various solvents or in the bulk phase to study how it interacts with itself and other molecules, which would be crucial for understanding its physical properties like solubility and boiling point.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The prediction of spectroscopic data through computational methods is a cornerstone of modern chemical analysis. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be simulated to aid in the identification and characterization of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts. For a molecule like this compound, this involves optimizing the molecular geometry and then calculating the magnetic shielding tensors of the nuclei. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).
Recent advancements have also seen the rise of machine learning algorithms for the accurate prediction of NMR spectra. nih.gov These models are trained on large databases of experimental spectra and can often provide rapid and accurate predictions. nih.govnmrdb.org For instance, a program like PROSPRE can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov
A predicted ¹H NMR spectrum for this compound would show characteristic signals for the protons of the dodecyloxy chain, the propan-2-ol backbone, and the chloromethyl group. The long alkyl chain would present a complex series of overlapping multiplets in the upfield region (approximately 0.8-1.6 ppm). The protons on the propan-2-ol moiety and the chloromethyl group would appear at lower fields due to the deshielding effects of the oxygen and chlorine atoms.
Infrared (IR) Spectroscopy:
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies and intensities can be determined.
For this compound, the predicted IR spectrum would feature a prominent O-H stretching band from the alcohol group (around 3400 cm⁻¹), C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹), a C-O stretching band from the ether linkage (around 1100 cm⁻¹), and a C-Cl stretching vibration (around 650-750 cm⁻¹).
Validation with Experimental Data:
| Spectroscopic Parameter | Predicted Value/Range | Basis of Prediction |
| ¹H NMR Chemical Shift (CH₂Cl) | 3.6 - 3.8 ppm | DFT calculations and analogy with α-chlorohydrins |
| ¹H NMR Chemical Shift (CHOH) | 3.9 - 4.1 ppm | DFT calculations and analogy with similar alcohols |
| ¹³C NMR Chemical Shift (CH₂Cl) | 45 - 50 ppm | DFT calculations and empirical models amanote.comuzh.ch |
| IR Frequency (O-H Stretch) | ~3400 cm⁻¹ (broad) | Ab initio calculations on similar alcohols |
| IR Frequency (C-Cl Stretch) | 650 - 750 cm⁻¹ | DFT calculations on chlorinated alkanes |
Table 1: Predicted Spectroscopic Parameters for this compound
Quantitative Structure-Property Relationships (QSPR) Modeling
QSPR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties. nih.gov These models are built by finding a correlation between calculated molecular descriptors and experimentally determined properties. mdpi.com For a compound like this compound, QSPR can be employed to predict properties such as boiling point, viscosity, and solubility.
The development of a QSPR model involves several key steps:
Descriptor Calculation: A wide range of molecular descriptors are calculated for a set of molecules with known properties. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property of interest.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For long-chain ethers and alcohols, QSPR models have been successfully developed to predict various thermodynamic properties. researchgate.net Descriptors that often play a significant role include those related to intermolecular forces, such as polarizability, and those that describe the size and shape of the molecule. nih.gov
Given the structure of this compound, a QSPR model for a property like its boiling point would likely include descriptors such as:
Molecular Weight: A fundamental descriptor that generally correlates with boiling point.
Polar Surface Area (PSA): Related to the polar interactions arising from the hydroxyl and ether groups.
Wiener Index: A topological descriptor that reflects the branching and size of the molecule.
| Property | Key QSPR Descriptors | Rationale |
| Boiling Point | Molecular Weight, Polar Surface Area, Wiener Index | Reflects intermolecular forces (van der Waals, dipole-dipole, hydrogen bonding) and molecular size. |
| Water Solubility | LogP (Octanol-Water Partition Coefficient), Hydrogen Bond Donors/Acceptors | Quantifies hydrophobicity and the potential for hydrogen bonding with water. |
| Viscosity | Molecular Volume, Rotatable Bonds | Relates to molecular size, shape, and conformational flexibility. |
Table 2: Illustrative QSPR Model Parameters for this compound
The application of these theoretical and computational approaches provides a powerful framework for understanding the chemical nature of this compound. While direct experimental data for this specific compound may be limited, the principles derived from studies on analogous structures allow for robust predictions of its spectroscopic and physicochemical properties.
Structure Reactivity Relationships and Comparative Studies with Analogous Chloropropanol Derivatives
Effects of Aromatic and Alkyne Substituents on Reactivity
The introduction of aromatic or alkyne moieties in place of the dodecyl group dramatically alters the reactivity profile of the chloropropanol (B1252657) scaffold.
Aromatic substituents, such as a phenyl or naphthyl group, can significantly influence reactivity through both electronic and steric effects. For instance, in 1-chloro-3-(1-naphthyloxy)propan-2-ol, the bulky naphthyl group can sterically hinder reactions. sciencepublishinggroup.comchemicalbook.com Electronically, aromatic rings can act as either electron-donating or electron-withdrawing groups depending on other substituents on the ring, which in turn affects the reactivity of the chloropropanol moiety towards nucleophilic or electrophilic attack. libretexts.orgmsu.edunih.gov The presence of electron-withdrawing groups on an aromatic ring can enhance the rate of nucleophilic aromatic substitution. msu.edu
Alkynes, with their sp-hybridized carbons, are more electrophilic than alkenes and can undergo nucleophilic addition reactions. msu.edu The reactivity of an alkyne can be further tuned by the substituents attached to it. Strained cyclic alkynes, for example, exhibit enhanced chemical reactivity. nih.gov The introduction of an alkyne group would introduce a site for a variety of addition reactions, including "click" chemistry, which is a powerful tool for bioconjugation. nih.gov The oxidation of alkynes can lead to the formation of diones or carboxylic acids, depending on the reaction conditions. masterorganicchemistry.com
Stereochemical Aspects of the Propan-2-ol Moiety
Enantioselective Synthesis and Chiral Resolution
The synthesis of a single enantiomer of 1-Chloro-3-(dodecyloxy)propan-2-ol can be achieved through enantioselective synthesis or by chiral resolution of a racemic mixture. Enantioselective methods aim to create a specific stereoisomer directly, often employing chiral catalysts or auxiliaries. nih.gov
Chiral resolution, on the other hand, involves the separation of a mixture of enantiomers. This can be accomplished through various techniques, including the use of resolving agents to form diastereomers that can be separated by physical means like crystallization or chromatography. Another common method is kinetic resolution, which utilizes enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. sciencepublishinggroup.comnih.gov For example, the kinetic resolution of (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol has been successfully achieved using immobilized lipases. sciencepublishinggroup.com
Correlation Between Molecular Structure and Functional Performance as a Precursor
The functional performance of this compound as a precursor, especially in the synthesis of cationic surfactants, is a direct consequence of its structural features. The long C12 alkyl chain (dodecyl group) imparts significant hydrophobicity, a critical feature for the resulting surfactant's ability to lower surface tension and form micelles.
The presence of the secondary hydroxyl group influences the reaction kinetics and the potential for side reactions. This hydroxyl group can be a site for further derivatization, allowing for the synthesis of a wider range of functional molecules.
The chlorine atom is the primary reactive site for nucleophilic substitution reactions, which are central to its application as a precursor. The reactivity of this C-Cl bond is influenced by the electronic effects of the adjacent ether and hydroxyl groups.
Research Findings on Precursor Performance
While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its performance as a precursor can be inferred from studies on analogous long-chain chloropropanol ethers used in surfactant synthesis. Research in this area consistently highlights the importance of the alkyl chain length in determining the physicochemical properties of the final surfactant product, such as its critical micelle concentration (CMC) and surface tension reduction capabilities.
The general reaction scheme for the conversion of this compound into a quaternary ammonium (B1175870) surfactant, a common application, involves the reaction of the chloromethyl group with a tertiary amine. The efficiency of this quaternization reaction is a key indicator of its performance as a precursor.
Interactive Data Table: Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Key Structural Feature |
| This compound | C15H31ClO2 | 278.86 | 371.5 | 0.955 | C12 ether chain |
| 1-Chloro-3-propoxy-2-propanol | C6H13ClO2 | 152.62 | Not available | Not available | C3 ether chain |
| 1-Chloro-3-(naphthalen-1-yloxy)propan-2-ol | C13H13ClO2 | 236.69 | Not available | Not available | Naphthyl ether group |
This table illustrates how the nature of the ether-linked group significantly impacts the physical properties of the chloropropanol derivative, which in turn affects its suitability for specific precursor applications. The long dodecyl chain in the title compound, for instance, is directly responsible for the pronounced surfactant properties of its derivatives.
Applications of 1 Chloro 3 Dodecyloxy Propan 2 Ol As a Versatile Chemical Precursor
Precursor in the Synthesis of Novel Surfactant Structures
The molecular architecture of 1-Chloro-3-(dodecyloxy)propan-2-ol, featuring a hydrophobic tail and a reactive hydrophilic head group, makes it an ideal starting material for the synthesis of various classes of surfactants. The presence of the chlorine atom allows for its conversion into different hydrophilic moieties, leading to the development of non-ionic, amphoteric, and cationic surfactants.
Non-ionic surfactants are valued for their stability in the presence of electrolytes and their low irritation potential. This compound can be readily converted into its corresponding epoxide, dodecyl glycidyl (B131873) ether, through an intramolecular cyclization reaction, typically in the presence of a base. This epoxide is a key intermediate for producing non-ionic surfactants. qub.ac.uk
The epoxide can undergo ring-opening reactions with various nucleophiles to introduce hydrophilic segments. For example, reaction with poly(ethylene glycol) (PEG) can yield polyether non-ionic surfactants. iagi.or.id The length of the PEG chain can be varied to precisely control the hydrophilic-lipophilic balance (HLB) of the resulting surfactant, thereby tailoring its properties for specific applications such as emulsification, dispersion, or wetting.
Another route to non-ionic surfactants involves the reaction of the epoxide with alcohols or polyols, such as glycerol (B35011), to create poly(glyceryl) ether-based surfactants. qub.ac.uk These surfactants are often highlighted for their "green" credentials, as they can be derived from renewable resources. qub.ac.uk
Table 1: Potential Non-ionic Surfactants Derived from this compound
| Reactant with Dodecyl Glycidyl Ether | Resulting Surfactant Structure | Key Properties |
| Poly(ethylene glycol) (PEG) | Dodecyloxypropyl-poly(ethylene glycol) ether | Adjustable HLB, good emulsifier |
| Glycerol | Dodecyloxypropyl-polyglyceryl ether | High water solubility, biodegradable |
| Fatty Alcohols | Dodecyloxypropyl-alkyl polyether | Low foaming, effective wetting agent |
This table illustrates potential surfactant structures based on known reactions of similar epoxides.
The reactive chlorine atom in this compound is a key feature for the synthesis of cationic and amphoteric surfactants.
Cationic Surfactants: These surfactants, which possess a positive charge, are widely used as fabric softeners, antistatic agents, and biocides. They can be synthesized by reacting this compound with tertiary amines to form quaternary ammonium (B1175870) salts. researchgate.net The reaction involves the quaternization of the amine by the alkyl chloride functionality. The resulting molecule combines the hydrophobic dodecyl chain with a cationic quaternary ammonium headgroup. The choice of the tertiary amine allows for the fine-tuning of the surfactant's properties.
Amphoteric Surfactants: Amphoteric surfactants contain both a positive and a negative charge in their molecular structure and are known for their mildness, making them suitable for personal care products. researchgate.netyoutube.com One synthetic route to amphoteric surfactants from this compound involves a two-step process. First, the chloro group is reacted with a secondary amine containing a carboxylate group, such as an amino acid. Alternatively, the precursor can first be reacted with a tertiary amine, and then the hydroxyl group can be further functionalized to introduce an anionic group, such as a sulfate (B86663) or phosphate. The properties of amphoteric surfactants are pH-dependent; they behave as cationic surfactants at low pH and as anionic surfactants at high pH. researchgate.net
Table 2: Potential Cationic and Amphoteric Surfactants from this compound
| Surfactant Type | Synthetic Approach | Example Headgroup |
| Cationic | Reaction with a tertiary amine (e.g., trimethylamine) | -N+(CH3)3Cl- |
| Amphoteric | Reaction with a secondary amine containing a carboxylate group | -N(CH3)CH2COO- |
This table presents potential synthetic routes based on established chemical principles for surfactant synthesis.
The performance of a surfactant is intrinsically linked to its molecular structure. For surfactants derived from this compound, several structural elements can be systematically varied to optimize performance for specific applications.
Hydrophilic Headgroup: The nature and size of the hydrophilic headgroup determine the surfactant's class (non-ionic, cationic, or amphoteric) and its interaction with water. For non-ionic polyether surfactants, increasing the number of ethylene (B1197577) oxide or glyceryl units enhances water solubility and increases the HLB value. qub.ac.uk
Ionic Charge: For cationic and amphoteric surfactants, the charge density and the nature of the counter-ion can affect their adsorption at interfaces and their interaction with other charged species in a formulation.
Research on similar surfactant systems has shown that these structural modifications have a direct impact on critical performance parameters such as the critical micelle concentration (CMC), surface tension reduction, foaming ability, and emulsification efficiency.
Intermediate in the Production of Advanced Lubricants
The same structural features that make this compound a valuable surfactant precursor also lend themselves to its use as an intermediate in the synthesis of advanced lubricant components and additives. The long alkyl chain provides the necessary oil solubility, while the reactive functional groups allow for the introduction of moieties that can enhance lubricity, thermal stability, and other performance characteristics.
Synthetic esters are a class of high-performance lubricants known for their excellent thermal and oxidative stability, low volatility, and good lubricity. srce.hr The hydroxyl group of this compound can be esterified with various carboxylic acids to produce synthetic esters.
By reacting this compound with dicarboxylic acids, it is possible to create complex esters with higher molecular weights and viscosities. The long dodecyl ether chain contributes to a low pour point and good low-temperature fluidity, which are desirable properties for many lubricant applications. The presence of the chloro-substituent may require consideration during synthesis to avoid unwanted side reactions, or it could be strategically retained or modified in a subsequent step to impart additional functionality.
Lubricant formulations are complex mixtures of base oils and various additives that impart specific performance characteristics. machinerylubrication.commdpi.com this compound can serve as a building block for several types of functional additives.
Friction Modifiers: The polar hydroxyl group, after further chemical modification, can act as a friction modifier by adsorbing onto metal surfaces and forming a protective film that reduces friction and wear. mdpi.com
Corrosion Inhibitors: The reactive chlorohydrin or the corresponding epoxide can be reacted with nitrogen- or sulfur-containing compounds to create molecules that act as corrosion inhibitors. These additives protect metal surfaces from attack by corrosive species within the lubricant.
Extreme Pressure (EP) and Anti-Wear (AW) Additives: While the precursor itself does not have EP/AW properties, the reactive chloro and hydroxyl groups can be used to introduce sulfur- or phosphorus-containing moieties, which are known to be effective in EP and AW applications. functionalproducts.com For instance, the epoxide derivative, dodecyl glycidyl ether, can be reacted with amines to create additives that improve the performance of lubricants under high loads. google.comgoogle.com
Table 3: Potential Lubricant Additives from this compound
| Additive Type | Synthetic Strategy | Functional Moiety |
| Friction Modifier | Esterification of the hydroxyl group | Ester group |
| Corrosion Inhibitor | Reaction of the epoxide with an amine | Amino-alcohol |
| Anti-Wear Additive | Reaction to introduce a dithiophosphate (B1263838) group | Dithiophosphate |
This table outlines potential lubricant additives based on the known chemistry of lubricant additive synthesis.
Role in the Synthesis of Specialty Chemicals
This compound serves as a key starting material for various specialty chemicals due to its distinct functional groups. The presence of a reactive chlorohydrin moiety alongside a long hydrophobic alkyl chain enables its incorporation into diverse chemical structures.
Building Block for Polymer Synthesis
The structure of this compound makes it an ideal precursor for monomers used in polymer synthesis. Specifically, it can be readily converted to its corresponding epoxide, dodecyl glycidyl ether (DGE). DGE is a monomer that can undergo ring-opening polymerization to create polymers with unique characteristics.
Research into the polymerization of long-chain alkyl glycidyl ethers (AlkGEs), such as DGE, has demonstrated their utility in creating advanced polymer architectures. rsc.org For instance, the controlled anionic ring-opening polymerization of these monomers allows for the synthesis of homopolymers and well-defined amphiphilic ABA triblock copolymers. rsc.org These polymers combine a hydrophilic central block (like polyethylene (B3416737) glycol) with hydrophobic end blocks derived from the AlkGE, a structure made possible by precursors like this compound. rsc.org
Precursor for Resins and Coatings
The conversion of this compound to dodecyl glycidyl ether is significant for the formulation of resins and coatings. Glycidyl ethers are common components in epoxy resin systems. These resins are valued in coating applications for their strong adhesion, chemical resistance, and durability. gantrade.comsystemthree.com
Dodecyl glycidyl ether, as a downstream product, can be incorporated into resin formulations to modify their properties. molaid.com The long, nonpolar dodecyl chain can impart hydrophobicity (water resistance) and flexibility to the final coating. It can also act as a reactive diluent in high-viscosity epoxy formulations, improving workability without being a volatile organic compound (VOC). Its use is noted in the context of producing emulsions for coatings and in developing photosensitive resins. molaid.com
Intermediates for Flavors and Fragrances (indirectly via functionalization)
Currently, there is limited publicly available scientific literature or patent information that directly links this compound or its immediate derivatives to the synthesis of flavor and fragrance compounds. While various propanol-based structures are utilized in the fragrance industry, the specific functionalization of this long-chain ether-chlorohydrin for this purpose is not documented in the searched resources. google.com
Potential in the Development of New Materials and Chemical Systems
The unique combination of a reactive head group and a long aliphatic tail in this compound positions it as a valuable component for designing novel materials with advanced functionalities.
Monomer for Functional Polyethers
As established, this compound is a precursor to dodecyl glycidyl ether, a monomer used to synthesize functional polyethers. Polyethers are a class of polymers known for their chemical stability and, in some cases, biocompatibility. rsc.org The polymerization of long-chain alkyl glycidyl ethers yields polyethers with pendant alkyl chains. rsc.org
These side chains are crucial for imparting specific functionalities. For example, the dodecyl groups introduce a hydrophobic character, and their regular arrangement along the polyether backbone can lead to materials with tunable thermal properties. rsc.org Research has shown that by varying the length of the alkyl side chain (e.g., C12 from a dodecyl precursor vs. C16), the melting temperature of the resulting polymer can be precisely tailored. rsc.org This allows for the creation of "smart" materials that respond to temperature changes.
Components in Self-Assembled Systems
One of the most promising applications for polymers derived from this compound is in the field of self-assembled systems. The amphiphilic ABA triblock copolymers synthesized from dodecyl glycidyl ether (the "A" blocks) and a hydrophilic polymer like PEG (the "B" block) are capable of spontaneous self-assembly in aqueous solutions. rsc.org
Due to the hydrophobic effect of the dodecyl chains, these block copolymers aggregate to form micellar structures, resulting in the formation of one-component hydrogels. rsc.org These are not simple gels; they are thermo-responsive. The crystalline nature of the hydrophobic domains derived from the long alkyl chains provides physical cross-links that give the gel its structure. As the temperature is increased, these domains can melt, leading to a change in the mechanical properties of the gel. rsc.org This behavior makes them excellent candidates for applications such as drug release systems, where a change in temperature could trigger the release of an encapsulated substance. rsc.org
Application in Surface Active Photoinitiators
The chemical compound this compound is a valuable precursor in the synthesis of specialized surface-active photoinitiators. Its unique molecular structure, featuring a long hydrophobic dodecyl chain and a reactive chlorohydrin group, allows for its incorporation into photoactive molecules. This imparts amphiphilic properties to the final photoinitiator, enabling it to function effectively at the interface of different phases, such as in emulsions and dispersions.
The primary role of this compound in this context is to provide a hydrophobic anchor. This is crucial for applications where the polymerization is intended to occur at or near a surface. For instance, in the UV curing of coatings on aqueous substrates or in emulsion polymerization, a surface-active photoinitiator will preferentially orient itself at the oil-water interface, ensuring that the initiation of polymerization occurs precisely where it is needed.
A plausible synthetic route to a surface-active photoinitiator involves the reaction of this compound with a chromophoric molecule that possesses photoinitiating capabilities. A common strategy is to utilize a photoinitiator scaffold, such as a hydroxy-functionalized thioxanthone or benzophenone, which can react with the chlorohydrin moiety of this compound. The reaction typically proceeds under basic conditions, which facilitates the in-situ formation of the more reactive epoxide from the chlorohydrin, followed by nucleophilic attack from the hydroxyl group of the photoinitiator scaffold. This results in an ether linkage, covalently bonding the dodecyloxypropyl group to the photoinitiator.
The resulting molecule combines the light-absorbing properties of the chromophore with the surface-active nature of the long alkyl chain. This dual functionality is highly desirable in advanced polymerization applications, leading to improved cure speeds, better adhesion of coatings, and the formation of stable polymer latexes in emulsion systems.
| Property | Description |
| Precursor | This compound |
| Photoinitiator Scaffold | Thioxanthone or Benzophenone derivatives |
| Reaction Type | Nucleophilic substitution / Etherification |
| Key Feature of Precursor | Provides a long hydrophobic dodecyl chain |
| Function of Resulting Molecule | Surface-active photoinitiator |
| Advantage in Application | Localization of polymerization initiation at interfaces |
Environmental Fate and Degradation Pathways of 1 Chloro 3 Dodecyloxy Propan 2 Ol
Biotic Degradation Pathways in Environmental Compartments
Biotic degradation, mediated by microorganisms and their enzymes, is expected to be a major pathway for the ultimate removal of 1-Chloro-3-(dodecyloxy)propan-2-ol from the environment. The presence of a long alkyl chain can make the compound amenable to degradation by hydrocarbon-degrading microorganisms.
Microbial Degradation in Soil and Water
In soil and aquatic environments, a diverse community of microorganisms, including bacteria and fungi, can potentially degrade this compound. The degradation is likely to proceed through several key steps.
One probable initial step is the oxidation of the terminal methyl group of the dodecyl chain, a process known as ω-oxidation. This would be followed by β-oxidation, a common metabolic pathway for fatty acids, which would progressively shorten the alkyl chain.
Another potential point of attack is the ether linkage. While ether bonds are generally stable, many microorganisms possess enzymes capable of cleaving them. This can occur through oxidative mechanisms, often initiated by monooxygenase or dioxygenase enzymes. The cleavage of the ether bond would result in the formation of dodecanol (B89629) and 3-chloropropane-1,2-diol. Both of these products are generally more readily biodegradable than the parent compound.
The chloro- and hydroxyl- groups can also be targets for microbial enzymes. Dehalogenases can remove the chlorine atom, a crucial step in the detoxification of the molecule. The secondary alcohol group can be oxidized to a ketone by alcohol dehydrogenases.
Table 2: Potential Microbial Degradation Products of this compound
| Initial Metabolic Attack | Key Enzyme Type | Primary Degradation Products |
| Ether bond cleavage | Monooxygenase/Dioxygenase | Dodecanol, 3-Chloropropane-1,2-diol |
| Terminal alkyl chain oxidation | ω-hydroxylase | 12-Hydroxy-1-chloro-3-(dodecyloxy)propan-2-ol |
| Dehalogenation | Dehalogenase | 3-(Dodecyloxy)propane-1,2-diol |
| Alcohol oxidation | Alcohol dehydrogenase | 1-Chloro-3-(dodecyloxy)propan-2-one |
Note: This table presents plausible degradation products based on known microbial metabolic pathways for similar chemical structures.
Identification and Characterization of Environmental Metabolites
There are no empirical studies that have identified or characterized the environmental metabolites of this compound. However, based on the degradation pathways of analogous short-chain chloropropanols and other long-chain organic compounds, several potential metabolic pathways can be hypothesized.
Microbial degradation, if it occurs, would likely initiate at one of the functional groups of the molecule. Potential initial transformation steps could include:
Dehalogenation: The enzymatic removal of the chlorine atom is a common pathway for chlorinated alkanes. This would result in the formation of 3-(dodecyloxy)propane-1,2-diol.
Oxidation of the Alcohol: The secondary alcohol group could be oxidized to a ketone, yielding 1-chloro-3-(dodecyloxy)propan-2-one.
Ether Cleavage: The ether linkage could be cleaved, leading to the formation of dodecanol and a chlorinated propanediol.
Omega-Oxidation of the Alkyl Chain: The terminal methyl group of the dodecyl chain could be oxidized to a carboxylic acid, a common metabolic pathway for long-chain alkanes.
Further degradation would likely proceed through the central metabolic pathways, such as beta-oxidation of the fatty alcohol chain.
It is important to reiterate that these are potential pathways, and the actual metabolites in a specific environmental compartment (soil, water, sediment) would depend on the present microbial communities and environmental conditions (e.g., aerobic vs. anaerobic).
Table 1: Hypothetical Environmental Metabolites of this compound
| Potential Metabolite | Hypothesized Formation Pathway |
| 3-(dodecyloxy)propane-1,2-diol | Dehalogenation |
| 1-chloro-3-(dodecyloxy)propan-2-one | Oxidation of the secondary alcohol |
| Dodecanol | Ether cleavage |
| 3-chloropropane-1,2-diol | Ether cleavage |
| 12-hydroxy-1-chloro-3-(dodecyloxy)propan-2-ol | Omega-oxidation of the dodecyl chain |
This table is speculative and not based on experimental data for this compound.
Assessment of Environmental Transformation Products and Their Persistence
Given the absence of studies on the parent compound, there is no data available to assess the environmental transformation products of this compound or their persistence (e.g., half-life in different environmental matrices).
However, some general predictions can be made based on its chemical structure:
Persistence: The presence of a long alkyl chain (dodecyl) suggests that the compound is likely to be lipophilic (fat-loving) and have low water solubility. Such compounds tend to adsorb to organic matter in soil and sediment, which can decrease their bioavailability for microbial degradation and increase their persistence. Long-chain chlorinated paraffins (LCCPs), which share some structural similarities, are known for their persistence in the environment.
Bioaccumulation Potential: The predicted lipophilicity also suggests a potential for bioaccumulation in organisms, where it could be stored in fatty tissues.
The persistence of any transformation products would depend on their individual chemical structures. For example, if 3-(dodecyloxy)propane-1,2-diol is formed, its persistence might be lower than the parent compound due to the absence of the chlorine atom, potentially making it more amenable to further biodegradation. Conversely, some transformation products could be more persistent or have different toxicity profiles than the original molecule.
Table 2: Predicted Physicochemical Properties and Environmental Behavior of this compound
| Property | Predicted Value/Behavior | Basis for Prediction |
| Water Solubility | Low | Presence of a long C12 alkyl chain. |
| Log Kow (Octanol-Water Partition Coefficient) | High | Lipophilic nature of the dodecyl group. |
| Adsorption to Soil/Sediment | High | High lipophilicity. |
| Persistence | Potentially High | Structural similarities to persistent organic pollutants like LCCPs. |
| Bioaccumulation Potential | High | Predicted high Log Kow. |
This table contains predicted information and is not based on measured data for this compound.
Q & A
Q. What are the established synthetic routes for 1-chloro-3-(dodecyloxy)propan-2-ol, and what factors influence yield optimization?
The compound is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, reacting epichlorohydrin with dodecanol under alkaline conditions can yield the target compound. Critical factors include:
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may promote side reactions like hydrolysis.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the alkoxide ion.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- ¹H/¹³C NMR : The chlorinated carbon (C1) appears as a triplet (δ ~3.8–4.2 ppm) due to coupling with adjacent protons. The dodecyloxy chain shows characteristic methylene (-CH₂-) and terminal methyl (-CH₃) signals.
- IR : Stretching vibrations for C-Cl (550–650 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) confirm functional groups.
- MS : Molecular ion peaks (m/z ~306) and fragmentation patterns (e.g., loss of Cl or dodecyloxy groups) validate the structure .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess (ee) quantified?
Kinetic resolution using lipases (e.g., Candida antarctica lipase B) selectively catalyzes the acylation of one enantiomer, achieving >99% ee. Key parameters:
- Substrate modification : Introducing bulky groups (e.g., aryloxy) enhances stereoselectivity.
- Solvent system : Non-polar solvents (e.g., toluene) improve enzyme activity and ee.
- Analytical methods : Chiral HPLC or polarimetry quantify ee, validated against racemic standards .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what decomposition products form?
Stability studies in aqueous buffers reveal:
- Acidic conditions (pH <3) : Hydrolysis generates 3-(dodecyloxy)propane-1,2-diol and HCl.
- Alkaline conditions (pH >10) : Elimination reactions produce glycidol derivatives.
- Thermal degradation (≥100°C) : Decomposition yields chlorinated alkanes and ethers. Recommendation : Store at 2–8°C in inert atmospheres to minimize degradation .
Q. What role does this compound play in synthesizing pharmaceutical intermediates, and how are impurities controlled?
The compound serves as a precursor for β-blockers (e.g., metoprolol derivatives) and anti-infective agents. Impurity profiling involves:
- Chromatographic methods : HPLC-MS identifies byproducts like 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.
- Process optimization : Adjusting stoichiometry and reaction time minimizes dimerization (e.g., bis-ether derivatives) .
Key Considerations for Experimental Design
- Contradictions in Data : Some studies report conflicting optimal temperatures for synthesis (e.g., 50°C vs. 70°C). Validate via pilot-scale trials with real-time monitoring .
- Biological Activity : While not directly studied for this compound, structural analogs (e.g., Ornidazole) suggest potential interactions with nitroreductases or lipid membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
